Cas no 1807181-05-0 (5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride)

5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride
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- Inchi: 1S/C9H6ClNO3S/c1-6-2-8(5-12)7(4-11)3-9(6)15(10,13)14/h2-3,5H,1H3
- InChI Key: UISXPFWWEIHZCN-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C#N)C(C=O)=CC=1C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 391
- Topological Polar Surface Area: 83.4
- XLogP3: 1.5
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011986-500mg |
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride |
1807181-05-0 | 97% | 500mg |
839.45 USD | 2021-07-06 | |
Alichem | A010011986-250mg |
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride |
1807181-05-0 | 97% | 250mg |
504.00 USD | 2021-07-06 | |
Alichem | A010011986-1g |
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride |
1807181-05-0 | 97% | 1g |
1,460.20 USD | 2021-07-06 |
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride Related Literature
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
Additional information on 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride
Comprehensive Guide to 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride (CAS No. 1807181-05-0): Properties, Applications, and Industry Insights
5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride (CAS No. 1807181-05-0) is a high-value sulfonyl chloride derivative widely utilized in pharmaceutical and agrochemical synthesis. This compound, characterized by its cyano and formyl functional groups, serves as a critical building block for heterocyclic compounds and active pharmaceutical ingredients (APIs). Its unique molecular structure enables versatile reactivity, making it indispensable in modern organic chemistry.
In recent years, the demand for specialty chemicals like 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride has surged due to advancements in drug discovery and green chemistry. Researchers frequently search for "sulfonation reagents for API synthesis" or "formyl-substituted benzenesulfonyl chlorides," reflecting its relevance in cutting-edge applications. The compound’s electron-withdrawing groups enhance its utility in cross-coupling reactions, a topic trending in catalysis research.
From a synthetic perspective, CAS 1807181-05-0 exhibits exceptional stability under controlled conditions, addressing industry concerns about reagent shelf life. Its methyl group at the 2-position sterically influences reaction pathways, a feature often explored in "steric effects in organic synthesis" queries. Analytical techniques like HPLC and NMR confirm its high purity (>98%), meeting stringent requirements for GMP-compliant production.
Environmental and regulatory trends have also shaped interest in this compound. Searches for "sustainable sulfonylation methods" align with its role in atom-efficient transformations. Unlike traditional reagents, 5-Cyano-4-formyl-2-methylbenzenesulfonyl chloride minimizes byproduct formation, reducing waste—a key focus in green chemistry initiatives. This positions it favorably against older sulfonylating agents with higher ecological footprints.
In material science, applications extend to polymeric photoacid generators (PAGs), where its photosensitivity is leveraged for advanced lithography. The cyano group’s polarity also facilitates use in liquid crystal formulations, a niche yet growing market. Such interdisciplinary uses underscore its versatility beyond traditional chemistry sectors.
For quality assurance, protocols emphasize moisture-free handling due to its hydrolytic sensitivity—a frequent topic in "handling sulfonyl chlorides" discussions. Storage recommendations (-20°C under inert gas) and compatibility data with common solvents (e.g., dichloromethane, THF) are critical for end-users, as highlighted in technical forums.
Future prospects include potential roles in bioconjugation chemistry and proteomics, where its selective reactivity toward amines could enable novel protein-labeling techniques. As synthetic methodologies evolve, CAS 1807181-05-0 remains a compound of significant academic and industrial interest, bridging gaps between small-molecule synthesis and functional materials.
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